Upacicalcet (sodium), also known by its alternative names SK-1403 and AJT240, is a novel small molecule designed to act as a positive allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily developed for the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. Upacicalcet works by enhancing the activity of CaSR, which plays a crucial role in regulating parathyroid hormone secretion and maintaining calcium homeostasis in the body .
Upacicalcet is classified under several categories, including amides, amines, antianaemics, chlorobenzenes, propionic acids, small molecules, and sulfonic acids. It is synthesized and developed by various pharmaceutical companies including Sanwa Kagaku Kenkyusho and Pathalys Pharma . The compound has been designated as a new molecular entity and is currently undergoing clinical trials for its efficacy in treating secondary hyperparathyroidism .
Upacicalcet sodium has a specific molecular structure that allows it to interact with the calcium-sensing receptor effectively. The chemical structure can be represented as follows:
The compound features functional groups that are essential for its interaction with CaSR, including an amine group and a sulfonic acid moiety, which contribute to its pharmacological properties .
Upacicalcet primarily functions through its interaction with the calcium-sensing receptor. It does not activate the receptor at low extracellular calcium levels but enhances receptor activity at higher calcium concentrations. This mechanism allows it to suppress excessive parathyroid hormone secretion without exerting agonist effects at lower calcium concentrations .
The binding studies indicate that Upacicalcet competes with L-tryptophan for the amino acid binding site on CaSR, suggesting that its mechanism involves modulation rather than direct activation of the receptor .
Upacicalcet acts as a positive allosteric modulator of CaSR. When extracellular calcium levels are elevated, Upacicalcet enhances the receptor's sensitivity to calcium ions, leading to increased intracellular signaling pathways that reduce parathyroid hormone secretion. This results in improved calcium homeostasis in patients suffering from secondary hyperparathyroidism .
The pharmacological profile indicates that Upacicalcet’s mechanism differs from conventional calcimimetics, offering potential advantages for patients who do not respond adequately to existing treatments .
These properties are critical for determining the drug's formulation and delivery methods, particularly since Upacicalcet is administered intravenously .
Upacicalcet is primarily used in clinical settings for managing secondary hyperparathyroidism associated with chronic kidney disease. Its ability to modulate CaSR presents opportunities for research into other potential applications within metabolic bone diseases and conditions characterized by dysregulated calcium homeostasis. Ongoing clinical trials aim to establish its efficacy and safety profile compared to existing therapies .
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: